2-(1-methyl-1H-pyrazol-4-yl)quinoline is a compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The compound can be classified under heterocyclic compounds, specifically as a derivative of quinoline with a pyrazole moiety.
The compound is synthesized from various precursors, utilizing established chemical reactions. It falls under the category of pyrazoloquinolines, which are recognized for their diverse pharmacological properties. Its structure allows it to interact with biological systems, making it a candidate for drug development and other scientific applications.
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)quinoline can be achieved through several methods:
The synthesis typically begins with readily available starting materials such as anthranilic acid derivatives or substituted pyrazoles. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity. For instance, using polar aprotic solvents has been shown to improve the outcomes in certain cyclocondensation reactions involving diketones and hydrazines .
The molecular formula of 2-(1-methyl-1H-pyrazol-4-yl)quinoline is . The structure consists of a quinoline ring system fused with a pyrazole ring, where the methyl group is located at the 1-position of the pyrazole.
The compound can undergo various chemical reactions typical for both quinolines and pyrazoles:
Reactions involving this compound often require careful control of conditions to avoid side reactions typical of nitrogen-containing heterocycles. For example, protecting groups may be employed during synthesis to prevent unwanted substitutions on reactive sites .
The mechanism of action for 2-(1-methyl-1H-pyrazol-4-yl)quinoline in biological systems is primarily attributed to its ability to interact with specific enzymes or receptors. Studies suggest that it may act as an inhibitor for certain phosphodiesterases, which play a crucial role in cellular signaling pathways.
Research indicates that compounds within this class can modulate enzyme activity by binding to active sites or allosteric sites, leading to altered cellular responses. Quantitative structure-activity relationship (QSAR) studies have provided insights into how structural modifications impact biological activity .
Relevant analyses such as spectroscopy (NMR, IR) confirm the structural integrity and purity of synthesized compounds .
2-(1-methyl-1H-pyrazol-4-yl)quinoline has several scientific uses:
Cyclocondensation techniques enable direct de novo construction of the pyrazole-quinoline linkage, circumventing pre-functionalized intermediates. These atom-economical approaches typically exploit the nucleophilicity of pyrazole derivatives and electrophilic character of quinoline precursors:
One-Pot Multicomponent Reactions (MCRs): Base-catalyzed cyclocondensation of 1H-pyrazole-4-carbaldehydes, malononitrile/ethyl cyanoacetate, and β-pyridinylenaminones delivers polysubstituted 4H-quinolines bearing C4-pyrazole units. This MCR approach demonstrates exceptional functional group tolerance, accommodating electron-donating/withdrawing substituents on all components while achieving yields of 71–94% under optimized conditions [2]. The reaction proceeds via Knoevenagel condensation followed by Michael addition and intramolecular cyclodehydration.
Vilsmeier-Haack Formylation-Cyclization: Sequential formylation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 1a–c using POCl₃/DMF generates 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes 2a–c. These aldehydes undergo nucleophilic addition with 3-(pyridin-3-ylamino)cyclohex-2-enones 5a,b, yielding N-pyridinyl-4-pyrazolyl-4H-quinolines 7a–l after cyclocondensation. This method provides precise control over C1 and C4 quinoline substituents but requires stoichiometric POCl₃ [9].
Table 1: Cyclocondensation Routes to 2-(1-Methyl-1H-pyrazol-4-yl)quinoline Cores
Starting Materials | Conditions | Key Intermediates | Products (Yields) | Advantages |
---|---|---|---|---|
1H-Pyrazole-4-carbaldehydes, malononitrile, β-pyridinylenaminones | K₂CO₃, EtOH, reflux | None (direct MCR) | Pyrazole-quinoline hybrids 7a-l (71-94%) | Atom-economical, high FG tolerance |
3-Methyl-1H-pyrazol-5(4H)-one, DMF/POCl₃ then enaminones | Vilsmeier formylation → cyclocondensation | Carbaldehydes 2a-c | N-Pyridinyl-4-pyrazolyl-4H-quinolines | Substituent control at C1/C4 |
2-Hydrazino-4-methylquinoline, ketones | AcOH, EtOH, 60°C | Hydrazones 3a-e | Quinolinylpyrazole chalcones 5a-v | Modular access to chalcone hybrids |
Cross-coupling methodologies offer modular access to diversely functionalized derivatives by forging C–C bonds between pre-formed pyrazole and quinoline units. Key advancements include:
Suzuki-Miyaura Coupling: Pd(OAc)₂/XPhos-catalyzed coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-1-yl)-1-methyl-1H-pyrazole with 2-chloroquinoline proceeds efficiently in aqueous t-BuOH at 90°C. This ligand-free system achieves >95% conversion with low Pd-loading (0.2–3 mol%), leveraging the synergistic anchimeric effect between Pd/C surfaces and aryl chlorides [5]. Brominated quinolines exhibit enhanced reactivity (turnover frequency = 320 h⁻¹) but require lower temperatures (60°C) to suppress protodeboronation.
Hiyama Coupling: Palladium-catalyzed cross-coupling of quinoline-derived organosilanes (e.g., quinolin-2-yltrifluorosilane) with 4-iodo-1-methyl-1H-pyrazole utilizes tetrabutylammonium fluoride (TBAF) as a fluoride activator. Optimized conditions (Pd(OAc)₂ 2.5 mol%, XPhos 5 mol%, t-BuOH solvent) afford yields >90% within 1 h at 60°C. The method’s robustness stems from the hydrolytic stability of organosilanes versus boronic acids [3].
Direct C–H Arylation: Pd(OAc)₂/Ag₂CO₃-mediated oxidative coupling of quinoline N-oxides with 1-methyl-1H-pyrazole achieves C2-arylation without pre-halogenation. The N-oxide acts as a traceless directing group, facilitating C–H activation at C2 via cyclopalladation. Subsequent transmetalation with arylboronic acids or direct coupling with electron-rich heterocycles yields 2-pyrazolylquinolines (56–89% yield). This method eliminates halide waste but requires stoichiometric silver oxidants [4] [5].
Table 2: Catalyst Systems for Cross-Coupling Synthesis
Coupling Type | Catalyst System | Electrophile | Nucleophile | Optimized Conditions | Yield Range |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/XPhos | 2-Chloroquinoline | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-1-yl)-1H-pyrazole | t-BuOH/H₂O, 90°C | 84-97% |
Hiyama | Pd(OAc)₂/XPhos | Quinolin-2-yltrifluorosilane | 4-Iodo-1-methyl-1H-pyrazole | TBAF, t-BuOH, 60°C | 70-98% |
Direct C–H Arylation | Pd(OAc)₂/Ag₂CO₃ | Quinoline N-oxide | 1-Methyl-1H-pyrazole | Dioxane, 130°C | 56-89% |
Non-conventional energy inputs and solvent-minimized systems enhance reaction efficiency and sustainability:
Solvent-Free Microwave Cyclocondensation: Imidazo[1,2-a]quinoline derivatives form within 1–4 minutes under microwave irradiation (120°C, 600 W) without solvents. The dielectric heating effect accelerates ring-closure kinetics by 15–40× versus thermal methods, suppressing side reactions like retro-aldol decomposition. This approach achieves near-quantitative yields (87–99%) for N-alkylated derivatives while reducing E-factor waste metrics by >80% [6] [10].
Knoevenagel-Type Reactions: Ammonium acetate-catalyzed condensation of 2-cyanoquinoline-4-carbaldehydes with 1-methyl-1H-pyrazol-4-yl-acetonitrile under solventless MWI (160–320 W, 30–60 sec) generates α,β-unsaturated hybrids. The absence of protic solvents prevents Michael adduct formation, ensuring >90% E-selectivity. Catalyst recycling is feasible due to the solid-state reaction dynamics, with five cycles showing <7% activity loss [10].
Epoxide Ring-Opening: Solvent-free MW-assisted nucleophilic addition of 1-methyl-1H-pyrazole to quinoline-derived epoxides occurs regioselectively at the less hindered carbon. Microwave-specific thermal effects (molecular dipole rotation) lower the activation barrier to ΔG‡ ≈ 65 kJ/mol, enabling full conversion within 1 min versus 12 h conventionally. This method is ideal for synthesizing 2-(1-(2-hydroxy-3-quinolinyloxy)ethyl)-1H-pyrazole pharmacophores [6].
Table 3: Conventional vs. Microwave-Assisted Synthesis Efficiency
Reaction Type | Conventional Conditions | Yield (%) | MW Conditions | MW Yield (%) | Rate Enhancement |
---|---|---|---|---|---|
Quinoline-epoxide opening | 60°C, 12 h, solvent-free | 55 | 120°C, 1 min, solvent-free | 94 | 720× |
Knoevenagel condensation | Reflux, 2 h, EtOH/AcOH | 78 | 160 W, 30 sec, solvent-free | 99 | 240× |
Pyrazole-quinoline cyclization | 120°C, 24 h, DMF | 65 | 600 W, 4 min, solvent-free | 92 | 360× |
Post-synthetic modification of pre-formed 2-(1-methyl-1H-pyrazol-4-yl)quinoline requires precise control over positional selectivity:
C2 Functionalization via N-Oxide Intermediates: Quinoline N-oxides undergo Pd(OAc)₂-catalyzed C2 alkenylation/arylation with conserved pyrazole regiochemistry. The N-oxide oxygen coordinates Pd(II), directing ortho-metalation at C2. Subsequent transmetalation with arylboronic acids or Heck-type coupling with acrylates yields 2,6-disubstituted quinolines (e.g., 2-aryl-6-(1-methyl-1H-pyrazol-4-yl)quinolines). This strategy avoids C4-pyrazole cleavage but requires N-oxide reduction post-functionalization [4].
C4 Amidation: Directed ortho-lithiation at C4 is achieved using n-BuLi/TMEDA at −78°C, with the pyrazole nitrogen acting as a Lewis basic site. Quenching with electrophiles (e.g., DMF, CO₂, alkyl halides) installs formyl, carboxyl, or alkyl groups at C4 while retaining the C2-pyrazole linkage. This approach is critical for synthesizing 4-carboxy-2-(1-methyl-1H-pyrazol-4-yl)quinoline—a key building block for peptide-coupled prodrugs [4].
Distal C5–C8 Functionalization: Remote C5–C8 positions are modified using transient directing groups (TDGs). 8-Aminoquinoline amides form Pd-coordinating DG complexes, enabling C5 chlorination (CuCl₂) or acetoxylation (PhI(OAc)₂). Post-functionalization TDG removal affords 5-substituted-2-(1-methyl-1H-pyrazol-4-yl)quinolines. For C6–C8 selectivity, sterically hindered Ru(II) catalysts (e.g., [RuCl₂(p-cymene)]₂) promote meta-sulfonation via σ-activation pathways [4].
Compound Index
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7